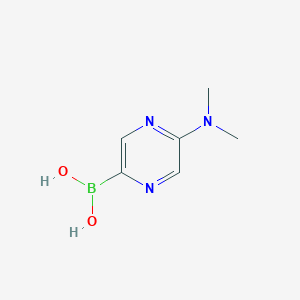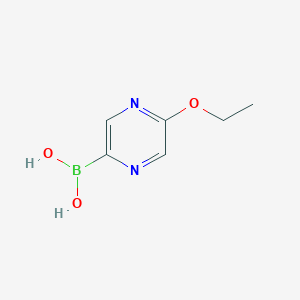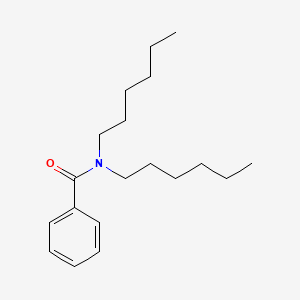
4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups including an amino group (-NH2), a pyrrolidine ring (a five-membered ring with one nitrogen atom), a triazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms), and a thiol group (-SH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. The presence of multiple rings (the pyrrolidine and triazole) would likely result in a rigid structure. The amino and thiol groups could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, thanks to its multiple functional groups. For example, the amino group could participate in condensation reactions, the thiol group could undergo oxidation, and the rings could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its functional groups. For example, the presence of polar functional groups like the amino and thiol groups would likely make the compound polar and potentially soluble in water .科学的研究の応用
4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications. It has been used in the synthesis of various compounds, such as amino acids, peptides, and other small molecules. It has also been used in the synthesis of polymers, such as polyurethanes, polyamides, and polyesters. This compound has also been used in the synthesis of drugs, such as antifungal agents and antiviral agents. Additionally, this compound has been used in the synthesis of dyes and pigments.
作用機序
4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is believed to act as a nucleophile in the presence of a base. It is thought to react with electrophilic species, such as carbonyls, to form a covalent bond. This reaction is believed to be the basis for many of the applications of this compound in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have some effects on the metabolism of certain compounds, such as amino acids. Additionally, this compound may have some effects on the regulation of certain enzymes, such as kinases and phosphatases.
実験室実験の利点と制限
4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easily synthesized. Additionally, it is a relatively stable compound, and it is not toxic. The main limitation of this compound is that it is a relatively new compound, and its effects on biochemical and physiological processes are not yet fully understood.
将来の方向性
In the future, 4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol may be used in the synthesis of a variety of compounds, including drugs, dyes, and pigments. Additionally, further research may be conducted to determine the biochemical and physiological effects of this compound. Additionally, this compound may be used in the development of new synthetic methods, such as the use of thiols in organic synthesis. Finally, this compound may be used in the development of new therapeutic agents, such as antifungal and antiviral agents.
合成法
4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol can be synthesized through a variety of methods. The most common method involves the reaction of pyrrolidine-1-ylmethyl-1,2,4-triazole with thiourea in the presence of a base. This reaction produces this compound as the major product. Other methods of synthesis include the reaction of pyrrolidine-1-ylmethyl-1,2,4-triazole with thiocyanic acid, and the reaction of pyrrolidine-1-ylmethyl-1,2,4-triazole with thiosulfonic acid.
特性
IUPAC Name |
4-amino-3-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5S/c8-12-6(9-10-7(12)13)5-11-3-1-2-4-11/h1-5,8H2,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULJONNSHWIAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NNC(=S)N2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)




![3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98%](/img/structure/B6342520.png)